

# tetra-N-acetylchitotetraose chemical properties and IUPAC name

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## Compound of Interest

Compound Name: *tetra-N-acetylchitotetraose*

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An In-depth Technical Guide to **Tetra-N-acetylchitotetraose**: Chemical Properties and IUPAC Nomenclature

For researchers, scientists, and professionals in drug development, a thorough understanding of key biomolecules is paramount. **Tetra-N-acetylchitotetraose**, a chitooligosaccharide, holds significant interest due to its biological activities, including its role in plant defense systems and as a component of lipochitooligosaccharides (LCOs) secreted by Rhizobia.<sup>[1][2]</sup> This technical guide provides a detailed overview of the chemical properties of **tetra-N-acetylchitotetraose**, its official IUPAC name, experimental protocols for its preparation and analysis, and its position within the broader context of chitin degradation.

## Core Chemical Properties

The fundamental chemical and physical properties of **tetra-N-acetylchitotetraose** are summarized in the table below, providing a quantitative overview for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide	[3]
Synonyms	N,N',N'',N'''-Tetraacetylchitotetraose, Chitotetraose (tetra-N-acetyl)	[3]
Molecular Formula	C <sub>32</sub> H <sub>54</sub> N <sub>4</sub> O <sub>21</sub>	[2][3]
Molecular Weight	830.79 g/mol	[3]
Appearance	White to Pale Brown Solid	
Melting Point	>200°C (with decomposition)	
Solubility	Slightly soluble in water	
Optical Rotation	[α] -3.0° to -5.0° (c=0.5, H <sub>2</sub> O)	
Storage	Store in freezer (-20°C to -80°C)	[2]

## Experimental Protocols

The preparation and analysis of **tetra-N-acetylchitotetraose** are critical for research and development. Below are generalized methodologies for its production and characterization.

### Preparation of Tetra-N-acetylchitotetraose via Enzymatic Hydrolysis of Chitin

This protocol outlines a common method for producing chitooligosaccharides, including **tetra-N-acetylchitotetraose**, from chitin using a combination of enzymatic reactions.

### 1. Substrate Preparation:

- Start with purified chitin from sources such as crab or shrimp shells.
- The chitin is typically pre-treated to increase its susceptibility to enzymatic attack. This can involve grinding to a fine powder or chemical treatment to produce colloidal chitin.

### 2. Enzymatic Hydrolysis:

- A crude enzyme mixture containing chitinases from a microbial source (e.g., *Paenibacillus illinoisensis*) is often used.<sup>[4]</sup>
- The chitin substrate is suspended in a suitable buffer (e.g., phosphate buffer at a specific pH to ensure optimal enzyme activity).
- The enzyme solution is added to the chitin suspension. The mixture is incubated with agitation at a controlled temperature for a defined period (e.g., 24 hours).<sup>[4]</sup> The reaction is a two-step enzymatic process:
  - Endochitinases randomly cleave the  $\beta$ -1,4-glycosidic bonds within the chitin polymer, generating a mixture of chitooligosaccharides of varying lengths.
  - Exochitinases (specifically chitobiosidases) act on the non-reducing ends of these oligosaccharides, releasing chitobiose (a disaccharide).

### 3. Product Separation and Purification:

- The reaction is terminated, often by heat inactivation of the enzymes.
- The insoluble, unreacted chitin is removed by centrifugation or filtration.
- The supernatant, containing a mixture of chitooligosaccharides, is then subjected to further purification. This is commonly achieved using size-exclusion chromatography or high-performance liquid chromatography (HPLC) to separate the oligosaccharides based on their degree of polymerization.
- Fractions corresponding to **tetra-N-acetylchitotetraose** are collected.

#### 4. Product Verification:

- The purified **tetra-N-acetylchitotetraose** is analyzed to confirm its identity and purity. Techniques such as Mass Spectrometry are employed to verify the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure.

## Chitin Degradation Pathway

**Tetra-N-acetylchitotetraose** is a key intermediate in the natural degradation of chitin, a process mediated by a series of specific enzymes. The following diagram illustrates this biological pathway.



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Caption: Enzymatic degradation pathway of chitin.

This technical guide provides a foundational understanding of **tetra-N-acetylchitotetraose** for professionals in research and drug development. The detailed chemical properties, experimental methodologies, and its role in the chitin degradation pathway offer a comprehensive resource for further investigation and application of this significant biomolecule.

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